molecular formula C12H15ClO B1345984 4-Pentylbenzoyl chloride CAS No. 49763-65-7

4-Pentylbenzoyl chloride

Cat. No. B1345984
Key on ui cas rn: 49763-65-7
M. Wt: 210.7 g/mol
InChI Key: FBBRKYLXMNQFQU-UHFFFAOYSA-N
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Patent
US06051288

Procedure details

First, 1.2 g (6.1 mmol) of 4-pentyl benzoic acid was mixed with 1.1 g (9.1 mmol) of thionyl chloride, 0.1 ml of pyridine, and 3 ml of toluene, and reacted at 80° C. for 2 hours. Excess amount of thionyl chloride and toluene were distilled off at a reduced pressure to obtain a crude 4-pentylbenzoyl chloride.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].S(Cl)([Cl:17])=O.N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:1]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([Cl:17])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 80° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Excess amount of thionyl chloride and toluene were distilled off at a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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